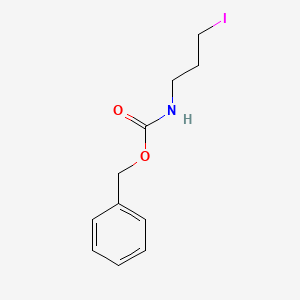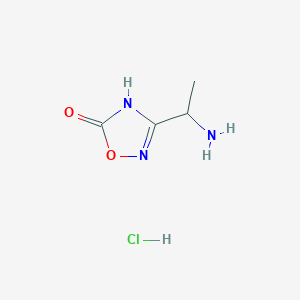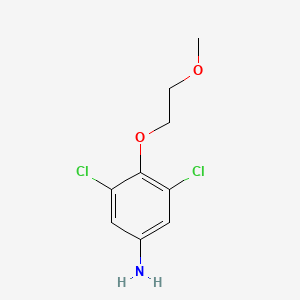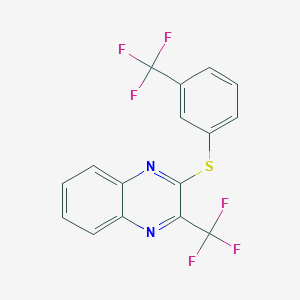
Benzyl (3-iodopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3-iodopropyl)carbamate is an organic compound with the molecular formula C11H14INO2. It is a carbamate derivative, which means it contains the carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and has various applications in scientific research.
Mecanismo De Acción
Target of Action
It is known that carbamates, the family of compounds to which benzyl (3-iodopropyl)carbamate belongs, often target enzymes or receptors in the body, inhibiting their function .
Mode of Action
Carbamates typically work by binding to their target enzymes or receptors, thereby inhibiting their function . The iodopropyl group in the compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Carbamates generally interfere with the normal functioning of their target enzymes or receptors, which can disrupt various biochemical pathways .
Result of Action
The inhibition of target enzymes or receptors by carbamates can lead to a variety of cellular effects, depending on the specific targets and pathways involved .
Análisis Bioquímico
Biochemical Properties
Benzyl (3-iodopropyl)carbamate may interact with enzymes such as acetylcholinesterase and butyrylcholinesterase . Carbamates are known to inhibit these enzymes by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of carbamates depends largely on their affinity for the enzyme and the reactivity of the ester .
Molecular Mechanism
This process involves the formation of a carbamylated complex with the serine residue of the catalytic triad of AChE .
Temporal Effects in Laboratory Settings
It has been reported that the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal can occur in a series of polar protic and aprotic solvents .
Metabolic Pathways
It has been reported that carbamates are extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway .
Subcellular Localization
It is known that the subcellular localization of proteins can be determined using mass spectrometry-based methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl (3-iodopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3-iodopropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (3-iodopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is effective.
Major Products Formed:
Substitution: Products like benzyl (3-azidopropyl)carbamate or benzyl (3-thiocyanatopropyl)carbamate.
Reduction: Benzyl (3-aminopropyl)carbamate.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzyl (3-iodopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing the carbamate group, which can protect amine functionalities during synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Benzyl (3-chloropropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.
Benzyl (3-bromopropyl)carbamate: Similar structure but with a bromine atom instead of iodine.
Benzyl (3-azidopropyl)carbamate: Similar structure but with an azide group instead of iodine.
Uniqueness: Benzyl (3-iodopropyl)carbamate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo analogs. The iodine atom’s larger size and lower bond dissociation energy contribute to this increased reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
benzyl N-(3-iodopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVPUCWDNQTALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743907.png)


![2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2743913.png)
![4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2743914.png)
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2743915.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/new.no-structure.jpg)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2743924.png)


![5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2743928.png)
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
